3-Bromophenoxathiine
Description
Properties
Molecular Formula |
C12H7BrOS |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
3-bromophenoxathiine |
InChI |
InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H |
InChI Key |
ANZQNVMSMHQNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenoxathiine typically involves the bromination of phenoxathiine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 3-Bromophenoxathiine may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenoxathiine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The sulfur atom in the phenoxathiine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form phenoxathiine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Oxidation: Oxidizing agents (H₂O₂, m-CPBA), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (LiAlH₄), solvents (ether, THF).
Major Products:
- Substitution reactions yield various substituted phenoxathiine derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in reduced phenoxathiine compounds .
Scientific Research Applications
Chemistry: 3-Bromophenoxathiine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and studying reaction mechanisms .
Biology and Medicine: Research has explored the potential biological activities of 3-Bromophenoxathiine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. These studies aim to develop new therapeutic agents based on its structure .
Industry: In the industrial sector, 3-Bromophenoxathiine is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Bromophenoxathiine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct information on 3-Bromophenoxathiine is absent, the evidence provides data on structurally analogous brominated aromatic and heterocyclic compounds. Below is a detailed comparison of these compounds, focusing on molecular properties, applications, and safety profiles.
Table 1: Structural and Molecular Comparison of Brominated Compounds
Key Observations:
Structural Variations: 3-Bromothiophene and 2-acetyl-4-bromothiophene are sulfur-containing heterocycles, differing in substituent positions and functional groups (acetyl vs. hydrogen). The acetyl group in the latter may enhance stability or alter reactivity . 3-Bromophenol features a phenolic -OH group, making it more polar and acidic compared to bromothiophenes. This property impacts its solubility and industrial handling .
Molecular Weight and Reactivity: Brominated thiophenes (e.g., 3-Bromothiophene) have lower molecular weights (~160–205 g/mol) compared to brominated benzoic acids (e.g., 5-Amino-2-bromobenzoic acid, 232.04 g/mol). The latter’s carboxylic acid group may facilitate salt formation or coordination chemistry .
Applications: 3-Bromothiophene is explicitly noted for use in research and production, likely as a building block for conjugated polymers or ligands in catalysis . 3-Bromophenol’s safety data sheet emphasizes handling precautions, suggesting its use in industrial settings requiring strict exposure controls .
Safety Profiles: 3-Bromophenol requires immediate medical consultation upon exposure, indicating higher toxicity compared to bromothiophenes, which lack explicit hazard classifications in the evidence .
Research Findings and Limitations
- Gaps in Evidence: No data on 3-Bromophenoxathiine’s synthesis, electronic properties, or bioactivity are available in the provided sources.
- Comparative Insights: Brominated thiophenes and phenols serve as versatile intermediates in organic synthesis, but their applications diverge based on functional groups. Thiophenes are prioritized in materials science, while phenols find roles in specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
